molecular formula C11H8F2N2O2 B2800350 3-(Difluoromethyl)-1-phenylpyrazole-4-carboxylic acid CAS No. 2248331-16-8

3-(Difluoromethyl)-1-phenylpyrazole-4-carboxylic acid

Cat. No. B2800350
CAS RN: 2248331-16-8
M. Wt: 238.194
InChI Key: VQOJIUMBIFESNI-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a synthetic chemical that is used as a pesticide . It has been found to be more effective than other pesticides because it can inhibit the synthesis of fatty acids . The molecular formula of this compound is C6H6F2N2O2 .


Synthesis Analysis

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay . The synthesis involves several steps including cyclization reaction, halogen exchange reaction, and hydrolysis reaction . The synthesis method is low in cost, simple and safe in technological operation, high in product content, and high in product yield .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrazole ring with a difluoromethyl group at the 3-position and a carboxylic acid group at the 4-position . In molecular docking, the carbonyl oxygen atom of a similar compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH .

Safety and Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapors of this compound. It is also advised to avoid contact with skin and eyes, and to use personal protective equipment .

properties

IUPAC Name

3-(difluoromethyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c12-10(13)9-8(11(16)17)6-15(14-9)7-4-2-1-3-5-7/h1-6,10H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOJIUMBIFESNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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